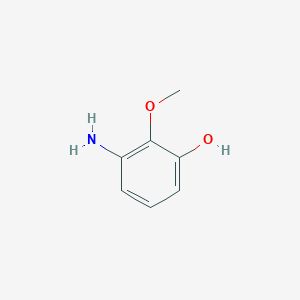

3-Amino-2-methoxyphenol

描述

Contextualization within Aromatic Aminophenol Chemistry

Aromatic aminophenols are amphoteric compounds, meaning they can act as weak acids or weak bases. chemcess.comresearchgate.net This dual reactivity, stemming from the phenolic hydroxyl and the aromatic amino groups, makes them versatile building blocks in organic synthesis. chemcess.comresearchgate.net The aminophenol structure exists in three primary isomeric forms: 2-aminophenol (B121084), 3-aminophenol (B1664112), and 4-aminophenol (B1666318), distinguished by the relative positions of the amino and hydroxyl groups on the benzene (B151609) ring. chemcess.com These compounds are typically crystalline solids at room temperature. chemcess.comresearchgate.net

While 2-aminophenol and 4-aminophenol are susceptible to oxidation, often resulting in colored byproducts, 3-aminophenol is comparatively more stable in air. chemcess.comresearchgate.net This stability is an important consideration in their application as intermediates in the chemical and dye industries. chemcess.comprecedenceresearch.com Aminophenols are reactive molecules that can undergo reactions at the amino group, the hydroxyl group, and the benzene ring itself. chemcess.com

Structural Significance of the Amino and Methoxy (B1213986) Groups on a Phenolic Scaffold

The electronic properties of the benzene ring in 3-Amino-2-methoxyphenol are significantly influenced by the presence of the amino, methoxy, and hydroxyl groups. Both the amino (-NH2) and methoxy (-OCH3) groups are considered electron-donating groups (EDGs). lasalle.eduwikipedia.org They increase the electron density of the aromatic ring through a resonance effect, where lone pairs of electrons on the nitrogen and oxygen atoms are delocalized into the π-system of the ring. lasalle.edunumberanalytics.com This increased electron density, or nucleophilicity, makes the aromatic ring more reactive towards electrophilic substitution reactions. wikipedia.orgnumberanalytics.com

These substituents also exert an inductive effect, which is the polarization of the σ-bond due to differences in electronegativity. lasalle.edunumberanalytics.com Oxygen and nitrogen are more electronegative than carbon, so they withdraw electron density through the σ-bonds (a -I effect). lasalle.edulibretexts.org However, in the case of amino and methoxy groups, the electron-donating resonance effect (+R effect) is generally stronger than the electron-withdrawing inductive effect. lasalle.edulibretexts.org

The position of these groups on the phenolic scaffold is crucial in directing the outcome of chemical reactions. Electron-donating groups like amino and methoxy are typically ortho-, para-directors for electrophilic aromatic substitution. wikipedia.org In this compound, the interplay of the directing effects of the hydroxyl, amino, and methoxy groups will determine the regioselectivity of further substitutions on the aromatic ring.

Overview of Research Trajectories for Related Aminophenol Isomers

Research into aminophenol isomers and their derivatives is diverse and has led to a wide range of applications. For instance, 4-aminophenol is a key intermediate in the industrial synthesis of paracetamol (acetaminophen). wikipedia.orgarxiv.org It is also used in the synthesis of dyes and as a photographic developer. chemicalbook.com Research has also explored the potential of para-aminophenol derivatives as anti-inflammatory, neuroprotective, and antimicrobial agents. kajay-remedies.com

2-Aminophenol is also a valuable precursor in the synthesis of dyes, particularly metal-complex dyes, and various heterocyclic compounds. wikipedia.orgrsc.org It has applications as a reducing agent in photographic development. wikipedia.org Research has also focused on 2-aminophenol derivatives for their potential biological activities, including inhibitory effects on enzymes like 5-lipoxygenase. google.com

3-Aminophenol, being more stable to oxidation, is a useful intermediate in the synthesis of dyes and other specialty chemicals. researchgate.net The synthesis of meta-aminophenol derivatives is an active area of research, with various catalytic methods being developed to achieve efficient and selective functionalization. mdpi.com

The study of aminophenol isomers extends to analytical chemistry, with methods being developed for their simultaneous determination and differentiation. researchgate.net The reactivity of aminophenols, including their oxidation and electropolymerization, is also a subject of electrochemical research. mdpi.com

The global market for aminophenols is significant, driven by their use in the pharmaceutical, chemical, and dye industries. precedenceresearch.com The demand for specific isomers, such as p-aminophenol for paracetamol production, highlights the commercial importance of these compounds. precedenceresearch.comarxiv.org

Table 1: Properties of this compound and its Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₇H₉NO₂ | 139.15 | 125708-66-9 |

| 2-Amino-3-methoxyphenol | C₇H₉NO₂ | 139.15 | 50831-01-1 |

| 4-Amino-2-methoxyphenol | C₇H₉NO₂ | 139.15 | 52200-90-5 |

| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 |

| 3-Aminophenol | C₆H₇NO | 109.13 | 591-27-5 |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminophenol |

| 3-Aminophenol |

| 4-Aminophenol |

| Paracetamol (Acetaminophen) |

| 2-Amino-3-methoxyphenol |

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRKJVRJTVKUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Methoxyphenol and Analogues

Established Reaction Pathways for Amino-Substituted Phenols

The synthesis of amino-substituted phenols, including 3-amino-2-methoxyphenol, often relies on well-established reaction pathways that are both reliable and adaptable to various substrates.

Reduction of Nitro-Substituted Phenol (B47542) Precursors

A prevalent and effective method for introducing an amino group onto a phenol ring is through the reduction of a nitro-substituted precursor. This two-step approach involves the initial nitration of a phenol derivative followed by the subsequent reduction of the nitro group to an amine. The choice of reducing agent and reaction conditions is critical to achieve high yields and avoid unwanted side reactions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high efficiency. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C).

The hydrogenation of a nitro-substituted phenol precursor, such as 2-methoxy-3-nitrophenol, is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.netrsc.org The reaction can be performed at or slightly above atmospheric pressure of hydrogen. researchgate.net The process is generally clean, with the primary byproduct being water, which simplifies the purification of the desired aminophenol. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), observing the disappearance of the nitro compound and the appearance of the more polar amino product. researchgate.net

Recent research has focused on enhancing the efficiency and sustainability of catalytic hydrogenation. For instance, palladium nanoparticles anchored on various supports, such as resorcin nih.govarene-based metal-organic dimers and graphene, have demonstrated high catalytic activity for the hydrogenation of nitroaromatics. rsc.orgbohrium.com These advanced catalysts can offer improved dispersion of the palladium nanoparticles and better adsorption of the nitroaromatic compounds, leading to higher reaction rates and stability. rsc.org The reactivity of nitrophenols in catalytic hydrogenation can be influenced by the position of the substituents on the aromatic ring. rsc.org

| Catalyst System | Substrate Example | Key Findings |

| Pd/C with H₂ | 5-Methoxy-2-nitrophenol | Effective reduction to 2-amino-5-methoxyphenol (B1278220) in a methanolic solution. researchgate.net |

| Pd/AlO(OH) with NaBH₄ | 3-Nitrophenol | Highly efficient and reusable catalytic system for the reduction of various nitro compounds to primary amines at room temperature. rsc.org |

| Pd/Graphene with NaBH₄ | Nitrophenols | Exhibited higher activity and stability compared to commercial Pd/C catalysts. rsc.org |

| Ni-based on Ceramic Membranes | p-Nitrophenol | Demonstrated high catalytic activity and stability over multiple reaction cycles. acs.org |

This table provides an interactive summary of different catalytic hydrogenation systems.

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful in laboratory settings. A variety of reducing agents can be employed, with sodium dithionite (B78146) (Na₂S₂O₄) being a common choice for the reduction of nitro groups.

In a typical procedure, a deep red solution of a diazotized intermediate is treated with sodium dithionite portionwise until the color is discharged. Upon cooling, the desired amino-substituted phenol crystallizes out of the solution and can be collected by filtration. This method has been successfully used for the synthesis of 4-amino-3-methoxyphenol (B112844), yielding the product in good quantities.

Other chemical reducing agents include metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). researchgate.net These methods are robust and economical, making them suitable for various applications. researchgate.net The choice of the reducing system can be optimized to prevent side reactions like demethylation.

| Reducing Agent | Substrate Example | Reaction Conditions & Yield |

| Sodium Dithionite | Diazotized 3-methoxyphenol (B1666288) | The resulting deep red solution was stirred for 1 hour then heated to 70°C. Sodium dithionite was added until the color discharged, yielding 66% of 4-amino-3-methoxyphenol upon cooling. |

| Fe/HCl | 3-Methoxy-2-nitrophenol | Converts the nitro group to an amine. It is important to use excess iron powder and monitor the pH to prevent side reactions. |

| Sn/HCl | Methoxy (B1213986) nitrophenol | An economical method for the reduction of nitro groups. researchgate.net |

This table presents an interactive overview of chemical reduction approaches.

Catalytic Hydrogenation Techniques (e.g., H₂/Pd-C)

Regioselective Functionalization Strategies

The direct and selective introduction of functional groups onto the phenol ring is a powerful tool in organic synthesis. nih.govresearchgate.net For the synthesis of this compound, regioselective functionalization strategies are crucial for controlling the position of the amino and methoxy groups.

One approach involves the direct C-H functionalization of free phenols, which has gained significant attention for its atom economy and efficiency. nih.govresearchgate.net However, the high reactivity of the ortho and para positions of the phenolic hydroxyl group presents a challenge for achieving the desired regioselectivity. researchgate.net Recent advances have focused on developing catalytic systems that can direct functionalization to specific positions on the phenol ring. nih.gov For instance, transition-metal-catalyzed reactions have been explored for the ortho-aminomethylation of free phenols. nih.gov

Another strategy involves the nitration of a substituted phenol, where the existing substituents direct the incoming nitro group to a specific position. For example, the nitration of 3-methoxyphenol can be controlled to favor the formation of 2-methoxy-3-nitrophenol, which can then be reduced to the target compound. The methoxy group's activating effect directs the nitration to the ortho and para positions.

Demethylation Reactions for Alkyl Ether Precursors

Demethylation of methoxy-substituted anilines or phenols serves as another synthetic route to access aminophenols. This strategy is particularly relevant when the corresponding methoxy precursor is more readily available.

Electrochemical methods offer a novel and facile approach for the demethylation of methoxyphenols. nih.govacs.org This technique involves applying a bias potential to a precursor compound, such as 2-methoxyphenol, on a suitable electrode surface like multiwalled carbon nanotubes (MWCNT). nih.govacs.org This process can lead to the formation of a surface-confined catechol, demonstrating the cleavage of the methyl-oxygen bond. nih.govacs.org

Research has shown that the electrochemical demethylation of 2-methoxyphenol can be achieved in a neutral pH solution, resulting in a stable and redox-active product. nih.govacs.org This method is advantageous due to its mild reaction conditions and rapid preparation time. researchgate.net While this specific protocol was demonstrated for the synthesis of catechol from 2-methoxyphenol, the underlying principle of electrochemical demethylation could potentially be adapted for precursors of this compound. nih.govacs.org

Chemical Demethylation with Boron Trihalides

The cleavage of aryl methyl ethers is a critical transformation in organic synthesis, often employed to unmask a phenolic hydroxyl group. Boron trihalides, particularly boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃), are powerful reagents for this purpose. chem-station.comchemicalbook.com The general mechanism involves the coordination of the highly Lewis acidic boron atom to the ether oxygen, forming an oxonium ion intermediate. This is followed by a nucleophilic attack on the methyl group by a halide ion, yielding a bromomethane (B36050) or chloromethane (B1201357) and an aryloxyborane species, which is subsequently hydrolyzed during workup to the desired phenol. chem-station.com

Boron tribromide is a widely used reagent for the complete demethylation of polymethoxyarenes due to its high reactivity, which ensures the reaction proceeds to completion under mild conditions. chemicalbook.comrsc.org It is particularly effective for cleaving alkyl aryl ethers at the alkyl-oxygen bond. chemicalbook.com For instance, the chemical demethylation of poly(2,5-dimethoxyaniline) (PDMA) to produce poly(2,5-dihydroxyaniline) (PDHA) is effectively carried out using BBr₃ in dichloromethane. x2lab.com.sg The process typically begins at low temperatures (e.g., -5 °C to -78 °C) to control the reaction's exothermicity, followed by a gradual warming to room temperature. chem-station.comx2lab.com.sg

Boron trichloride, while also a strong Lewis acid, exhibits a lower reactivity compared to BBr₃. chem-station.comrsc.org This reduced reactivity can be exploited for selective demethylation. publish.csiro.aursc.org BCl₃ has shown a high degree of selectivity in cleaving sterically hindered methoxy groups. rsc.orgpublish.csiro.aursc.org This selectivity is often attributed to the conformation of the polymethoxyarene; a methoxy group forced out of the plane of the benzene (B151609) ring due to steric hindrance is more basic and coordinates preferentially with BCl₃, leading to its selective cleavage. publish.csiro.au This principle is valuable in complex syntheses where precise control over which methoxy group is removed is necessary. For example, in the synthesis of carbazomycin A, regioselective demethylation of a trimethoxycarbazole was achieved using boron trichloride. nih.gov

Advanced Synthetic Transformations Involving the Amino Group

The presence of both amino and hydroxyl groups on the aromatic ring of this compound allows for a range of subsequent chemical modifications.

Acylation of Amino and Hydroxyl Functions

Acylation is the process of introducing an acyl group (-C(O)R) into a compound. In aminophenols, both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can potentially be acylated. However, the amino group is generally more nucleophilic than the phenolic hydroxyl group. quora.com This inherent difference in reactivity allows for chemoselective N-acylation, where the acyl group is preferentially added to the nitrogen atom, leaving the hydroxyl group intact. quora.com This selectivity is crucial for synthesizing intermediates like N-acetyl-para-aminophenol (paracetamol) from p-aminophenol. quora.comgoogle.com

Various methods exist for the acylation of aminophenols. Traditional chemical methods may involve reacting the aminophenol with an acyl chloride or anhydride. quora.com More advanced and selective methods have also been developed. For example, enzymatic catalysis using immobilized lipase (B570770) (such as Novozym 435) can achieve chemoselective monoacetylation of the amino group of 2-aminophenol (B121084) to yield N-(2-hydroxyphenyl)acetamide. acs.orgacs.org In such kinetically controlled reactions, activated acyl donors like vinyl acetate (B1210297) are often employed to ensure irreversibility and high conversion rates. acs.orgacs.org

Table 1: Comparison of Acyl Donors for Enzymatic Acetylation of 2-Aminophenol This table is generated based on findings from a study on the chemoselective acetylation of 2-aminophenol. acs.org

| Acyl Donor | Conversion (%) | Remarks |

| Vinyl acetate | High | Found to be the best acyl donor, leading to an irreversible reaction. |

| Vinyl butyrate | Moderate | Also effective but generally lower conversion than vinyl acetate. |

| Acetic anhydride | Moderate | A common chemical acylating agent, also works in enzymatic systems. |

| Ethyl acetate | Low | Less effective as an acyl donor in this specific enzymatic reaction. |

Mannich Reaction for Aminomethylation of Methoxyphenols

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing substrate. unacademy.comwikipedia.org For phenols and their derivatives, this reaction typically involves formaldehyde, a primary or secondary amine, and the phenol itself. researchgate.netresearchgate.net The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.orgadichemistry.com The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion to form an aminomethylated product, typically at the ortho position to the hydroxyl group. researchgate.netadichemistry.com

This reaction is a valuable tool for modifying methoxyphenols, as the presence of the aminomethyl side chain can increase water solubility and introduce a new site for further functionalization. mdpi.com The reaction can be performed under various conditions, including using 1,3,5-trialkyl-hexahydro-1,3,5-triazines as a source of the requisite N-methylenealkylamine species in an organic solvent. researchgate.net The aminomethylation of phenols is a key step in the synthesis of various biologically active compounds and complex molecular architectures. mdpi.commdpi.comclockss.org

Formation of Schiff Bases from Aminophenol Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. rsisinternational.org The amino group of aminophenol derivatives readily participates in this reaction.

The synthesis is generally straightforward, often involving refluxing equimolar amounts of the aminophenol and the carbonyl compound in a solvent like ethanol or toluene. nih.gov For example, a series of Schiff bases has been synthesized from 3-aminophenol (B1664112) and various substituted benzaldehydes by refluxing in toluene. In some cases, the reaction proceeds efficiently without a catalyst under mild conditions. nih.govrsc.org An efficient method for synthesizing Schiff bases involves the reaction of aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in refluxing ethanol with triethylamine. nih.govrsc.org The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretch in the IR spectrum and the disappearance of the carbonyl band from the starting aldehyde.

Table 2: Examples of Schiff Base Synthesis from Aminophenols This table collates data from various synthetic procedures. rsisinternational.orgnih.govnih.gov

| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type |

| 3-Aminophenol | Substituted Benzaldehydes | Toluene | Reflux, 2h | 3-(Substituted-benzylideneamino)phenol |

| 3-Aminophenol | Benzaldehyde | Methanol | Reflux, 1h | 3-(Benzylideneamino)phenol |

| 2-Aminophenol | 2-Hydroxybenzaldehyde | Methanol/Ethanol | Cooled in ice-bath | 2-((2-Hydroxyphenyl)imino)phenol |

| Aminophenols | Trimethinium salts | Ethanol | Reflux, 12h | N₂O₂ Schiff base derivatives |

Comparative Analysis of Synthetic Routes for Positional Isomers

The synthetic strategy for producing a specific positional isomer of aminomethoxyphenol is highly dependent on the substitution pattern of the target molecule and the availability of starting materials. A comparison of the synthetic routes for this compound and its isomers, such as 5-amino-2-methoxyphenol (B156534) and 4-amino-3-methoxyphenol, highlights these differences.

This compound: A common route involves the hydroxylation of 3-aminoanisole. An alternative pathway starts with 2-chloro-3-nitroanisole, which undergoes nucleophilic aromatic substitution with ammonia (B1221849), followed by the reduction of the nitro group. Another reported method involves an oxidative reaction using sodium perborate.

5-Amino-2-methoxyphenol: The synthesis of this isomer typically begins with 2-methoxyphenol. The standard sequence involves the nitration of the phenol ring to introduce a nitro group, predominantly at the 5-position (para to the hydroxyl group and meta to the methoxy group), to form 2-methoxy-5-nitrophenol. This intermediate is then subjected to reduction, commonly using catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like sodium dithionite, to convert the nitro group to the desired amino function.

4-Amino-3-methoxyphenol: A documented synthesis for this isomer starts with different precursors. Sulphanilic acid is first diazotized and then coupled with 3-methoxyphenol. This azo-coupling reaction forms a diazo compound, which is subsequently reduced using sodium dithionite. The reductive cleavage of the azo linkage yields the final product, 4-amino-3-methoxyphenol, with a reported yield of 66%.

Table 3: Comparative Overview of Synthetic Routes for Aminomethoxyphenol Isomers

| Target Compound | Starting Material(s) | Key Transformation(s) | Reagents |

| This compound | 3-Aminoanisole OR 2-Chloro-3-nitroanisole | Hydroxylation OR Aromatic Substitution & Reduction | H₂O₂, FeCl₃ OR NH₃, then reduction |

| 5-Amino-2-methoxyphenol | 2-Methoxyphenol | Nitration & Reduction | HNO₃/H₂SO₄, then H₂/Pd-C |

| 4-Amino-3-methoxyphenol | Sulphanilic acid, 3-Methoxyphenol | Diazotization, Azo Coupling & Reduction | NaNO₂/HCl, then NaOH, then Na₂S₂O₄ |

This comparative analysis demonstrates that there is no single universal pathway for these isomers. The regiochemical arrangement of the amino, methoxy, and hydroxyl groups dictates the choice of synthetic strategy, leveraging different directing effects and reaction types to achieve the desired substitution pattern.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of 3-Amino-2-methoxyphenol provides critical information about the electronic environment of each proton. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the amine and hydroxyl groups.

The three aromatic protons are situated on a trisubstituted benzene (B151609) ring, and their chemical shifts are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups. The -OH and -OCH₃ groups are electron-donating, while the -NH₂ group is also strongly electron-donating, causing the aromatic protons to be shielded and appear at relatively high fields (lower ppm values). The expected signals would appear as a complex multiplet system due to spin-spin coupling between adjacent protons.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. Protons on the amine (-NH₂) and hydroxyl (-OH) groups are also anticipated to produce singlets, though their signals are often broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.2 - 6.8 | Multiplet | 3H |

| Methoxy-H (-OCH₃) | ~3.8 | Singlet | 3H |

| Amine-H (-NH₂) | Variable (broad) | Singlet | 2H |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

There will be six signals in the aromatic region (typically δ 110-160 ppm) and one signal for the methoxy carbon in the aliphatic region (typically δ 55-65 ppm). The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons directly bonded to the oxygen atoms of the hydroxyl and methoxy groups (C-1 and C-2) will be significantly deshielded and appear at lower fields. The carbon attached to the amino group (C-3) will also be strongly influenced.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-OCH₃ | ~56 |

| Aromatic C-H | ~105 - 120 |

| Aromatic C-N | ~135 - 145 |

| Aromatic C-O (Methoxy) | ~145 - 150 |

Note: These are predicted values based on substituent effects on a benzene ring.

While ¹H and ¹³C NMR provide the basic structure, advanced 2D NMR techniques are employed for unambiguous assignment and to probe the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is essential for assigning the signals of the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of which proton is on which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It can be used to investigate the preferred conformation of the molecule, for example, by observing the interaction between the methoxy protons and the aromatic proton at the C-3 or C-1 position.

Variable-Temperature (VT) NMR: This method can be used to study dynamic processes. For this compound, VT-NMR could provide insight into the rotational barrier of the methoxy group, which may be influenced by steric interactions with the adjacent amino group. auremn.org.br

Such advanced NMR methods are critical for moving beyond a simple 2D structure to a more complete 3D conformational model of the molecule in solution. mdpi.com

Carbon NMR (¹³C NMR) for Aromatic and Methoxy Carbons

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of -OH and -NH₂ groups allows for intramolecular and intermolecular hydrogen bonding, which significantly influences the position and shape of their stretching bands.

O-H and N-H Stretching: A broad band is expected in the 3200-3500 cm⁻¹ region, resulting from the overlapping stretching vibrations of the phenolic O-H and the amine N-H bonds. The broadness is a hallmark of hydrogen bonding. auremn.org.br

C-H Stretching: The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1450-1620 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the aryl-O stretching of the phenol (B47542) and methoxy groups are expected in the 1200-1280 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is typically observed around 1600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol / Amine | O-H / N-H stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Methoxy C-H | C-H stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1620 | Medium to Strong |

| Primary Amine | N-H bend | ~1600 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar bonds and symmetrical vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton.

A strong signal corresponding to the symmetric "breathing" mode of the benzene ring is expected, which is often weak or absent in the IR spectrum. The C-C bonds of the aromatic ring and the symmetric stretching of the C-O bonds would also produce characteristic Raman signals. Raman spectroscopy is also an excellent technique for differentiating between different crystalline forms (polymorphs) of a solid sample, as the lattice vibrations are Raman active and highly sensitive to the crystal packing.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Bonds

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogres.com In the analysis of aromatic compounds like this compound, GC-MS serves to separate the analyte from a mixture and provide its mass spectrum. longdom.org The process involves vaporizing the sample and passing it through a chromatographic column, where components are separated based on their boiling points and interactions with the column's stationary phase. phcogres.comnih.gov

Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). orgchemboulder.com This high-energy process removes an electron to form a molecular ion (M⁺), whose m/z value confirms the molecular weight of the compound. For this compound (C₇H₉NO₂), the expected molecular ion peak would appear at an m/z of approximately 139. nih.gov

The energy of the ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. orgchemboulder.comsavemyexams.com The analysis of this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO). The resulting mass spectrum, a plot of ion abundance versus m/z, is compared against spectral libraries for identification. rjpn.org

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Ion Type | Predicted m/z | Postulated Lost Fragment |

| Molecular Ion [M]⁺ | 139 | - |

| Fragment Ion | 124 | •CH₃ |

| Fragment Ion | 111 | CO |

| Fragment Ion | 96 | •CH₃ & CO |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This technique is used to probe the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. mhlw.go.jp For this compound, the benzene ring constitutes the primary chromophore.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* electronic transitions. hilarispublisher.com The presence of the hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups, all of which are powerful auxochromes, influences the position and intensity of these absorption maxima. These electron-donating groups can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity compared to unsubstituted benzene. beilstein-journals.org The solvent used for analysis can also influence the spectrum by stabilizing the ground or excited states differently, potentially leading to shifts in the absorption bands. beilstein-journals.org

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Benzene Ring | ~200-230 nm (E-band) |

| π → π | Benzene Ring | ~250-290 nm (B-band) |

| n → π* | Phenolic/Amino Groups | > 280 nm (Often low intensity) |

Solid-State Characterization

Characterizing the compound in its solid state is crucial for understanding its crystal packing, polymorphism, and the nature of intermolecular forces.

A key aspect of the crystal structure of this compound would be the network of intermolecular interactions. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor) suggests that extensive hydrogen bonding plays a critical role in stabilizing the crystal lattice. mdpi.com These hydrogen bonds would link adjacent molecules, influencing the material's physical properties. The analysis also helps in understanding π-π stacking interactions between aromatic rings. researchgate.net

Table 3: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., triclinic, monoclinic). mdpi.com |

| Space Group | The symmetry elements present within the unit cell. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. mdpi.com |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, van der Waals forces, etc. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of elements within a material. When a sample of this compound is irradiated with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is then calculated, which is characteristic of the element and its local chemical environment. aps.org

An XPS survey scan would confirm the presence of carbon, oxygen, and nitrogen. High-resolution scans of the C 1s, O 1s, and N 1s regions would provide more detailed information. The C 1s peak would be composed of several components due to the different chemical environments of the carbon atoms: aromatic carbons bonded to hydrogen or other carbons (C-C, C-H), the carbon bonded to the amino group (C-N), and the two carbons bonded to oxygen (C-OH and C-OCH₃). researchgate.net Due to the higher electronegativity of oxygen and nitrogen, the C-N and C-O peaks would appear at higher binding energies than the C-C/C-H peaks, a phenomenon known as a chemical shift. Similarly, the O 1s spectrum would be expected to show two distinct peaks corresponding to the hydroxyl and methoxy oxygen atoms. aps.org

Table 4: Expected Core Level Information from XPS of this compound

| Core Level | Expected Chemical Environments | Predicted Binding Energy Trend |

| C 1s | C-C, C-H | Lowest |

| C 1s | C-N | Intermediate |

| C 1s | C-OH, C-OCH₃ | Highest |

| O 1s | -OH, -OCH₃ | Two distinct peaks reflecting different chemical states. |

| N 1s | -NH₂ | A single peak characteristic of the amino group. |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA/DTG) for Thermal Stability

No specific Thermogravimetric Analysis (TGA) or Derivative Thermogravimetric (DTG) data for this compound could be located in the reviewed scientific literature. This analysis would typically provide information on the compound's thermal stability and decomposition profile by measuring the change in mass as a function of temperature. Without experimental results, a data table on its decomposition stages and temperature ranges cannot be generated.

Differential Scanning Calorimetry (DSC) for Phase Transitions

There is no available Differential Scanning Calorimetry (DSC) data for this compound in the public domain. A DSC analysis would reveal key thermal events such as melting point, glass transitions, and crystallization behavior by measuring the heat flow to or from the sample as a function of temperature. The absence of this data precludes the creation of a table detailing the temperatures and enthalpies of any phase transitions.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Amino Functionality

The amino group, being a primary aromatic amine, is a key site for a range of chemical reactions, including nucleophilic substitutions and redox transformations.

The amino group of 3-Amino-2-methoxyphenol can act as a nucleophile, participating in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the electron-rich amine attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The rate and feasibility of SNAr reactions are highly dependent on the presence of electron-withdrawing groups on the electrophilic aromatic ring. masterorganicchemistry.comlibretexts.org For instance, the reaction of an amine with a substrate like 2,4-dinitrofluorobenzene proceeds readily due to the strong activation by the two nitro groups. libretexts.org

While specific studies on the SNAr reactions of this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution suggest that it would react with suitably activated aryl halides or related compounds. masterorganicchemistry.comlibretexts.org The reaction mechanism typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The regioselectivity of such reactions can be influenced by the solvent and other reaction conditions. nih.gov

The amino group of this compound can undergo both oxidation and reduction, although the latter is less common for a primary amine.

Oxidation: Aromatic amines are susceptible to oxidation. In the context of related compounds, such as aniline (B41778) and o-anisidine, oxidation can lead to the formation of polymers like polyaniline. The amino group in this compound can be oxidized, potentially forming colored products or leading to polymerization. The specific products would depend on the oxidizing agent and reaction conditions. In some cases, oxidation of similar compounds can lead to the formation of quinone-like structures. smolecule.com

Reduction: The reduction of an amino group is not a typical transformation. However, the synthesis of this compound often involves the reduction of a nitro group. For example, 2-chloro-3-nitroanisole can be treated with ammonia (B1221849), followed by the reduction of the nitro group to an amine using a catalyst like palladium on carbon (Pd/C) with hydrogen gas. This highlights the stability of the amino group to certain reducing conditions.

Nucleophilic Reactivity in Aromatic Substitution

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a significant contributor to the reactivity of this compound, particularly in electrophilic aromatic substitution and oxidation reactions.

The hydroxyl and methoxy (B1213986) groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. minia.edu.eg The amino group is also a strong activating group. The combined effect of these groups in this compound makes the aromatic ring highly susceptible to electrophilic attack.

The directing effects of the substituents can be summarized as follows:

-OH group: ortho- and para-directing.

-OCH3 group: ortho- and para-directing.

-NH2 group: ortho- and para-directing.

Given the substitution pattern of this compound, the positions available for electrophilic substitution are C4, C5, and C6. The regioselectivity of a particular reaction would depend on the specific electrophile and reaction conditions, taking into account both electronic and steric factors. For example, in related methoxyphenols, electrophilic substitution is a common reaction. cymitquimica.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating Groups | Directing Influence |

|---|---|---|

| C4 | -OH (para), -NH2 (ortho) | Highly activated |

| C5 | -OCH3 (meta), -NH2 (meta) | Less activated |

The phenolic hydroxyl group is readily oxidized. The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxyl radicals. nih.gov In the presence of oxidizing agents, this compound can be oxidized to form quinones.

The oxidation of phenols can be initiated by various oxidants, and the mechanism can involve the formation of a phenoxenium ion intermediate. researchgate.net The presence of electron-donating groups, such as the methoxy and amino groups in this compound, can influence the stability of these intermediates and the position of attack. researchgate.net For example, the oxidation of 2-methoxyphenol is predicted to be attacked at the C-2 position. researchgate.net The atmospheric oxidation of phenol (B47542) initiated by OH radicals involves the formation of an adduct, which can then undergo further reactions. acs.org

Electrophilic Aromatic Substitution on the Phenol Ring

Reactivity of the Methoxy Group

The methoxy group is generally stable, but it can undergo cleavage under certain conditions, a reaction known as demethylation. This reaction is important in the synthesis of various compounds from methoxy-substituted precursors. mdpi.com

Demethylation can be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr3). smolecule.commdpi.com For example, the demethylation of m-methoxy phenols is a key step in the synthesis of m-aryloxy phenols. mdpi.com In some cases, demethylation can also be achieved electrochemically. nih.gov The cleavage of the methoxy group in this compound would yield the corresponding dihydroxy-amino compound, which would have different properties and reactivity.

Demethylation Pathways and Their Kinetic Studies

The cleavage of the ether bond in methoxyphenols, known as O-demethylation, is a critical transformation in organic synthesis and biological processes. For aryl methyl ethers, this process typically involves the protonation or coordination of the ether oxygen, followed by a nucleophilic attack that cleaves the methyl group. cnr.it The reaction generally proceeds via an SN2-type mechanism due to the high instability of a methyl carbenium ion that would be formed in an SN1 pathway. cnr.it

While specific kinetic studies on this compound are not extensively documented in the available literature, research on related methoxyphenol compounds provides significant insights into these mechanisms. A common method for demethylation involves harsh chemical reagents or extreme temperatures. acs.org For instance, the conversion of 2-methoxyphenol to catechol has been reported at temperatures between 700–800 K with the assistance of oxygen gas. acs.org

More recent advancements have focused on electrochemical methods for demethylation, which offer milder reaction conditions. An electrochemical approach for the demethylation of 2-methoxyphenol on a multiwalled carbon nanotube (MWCNT) surface has been demonstrated. acs.orgnih.gov This process involves applying a bias potential in a neutral pH solution, leading to the formation of a surface-confined catechol. nih.govresearchgate.net The kinetics of this electrochemical reaction have been investigated, with key parameters determined using the Laviron model. For the surface-confined catechol product formed from 2-methoxyphenol, the electron transfer rate constant (k_s) and the transfer coefficient (α) were calculated.

| Parameter | Value | Significance |

|---|---|---|

| Transfer Coefficient (α) | 0.53 | Indicates a symmetrical energy barrier for the electron-transfer reaction. acs.org |

| Electron Transfer Rate Constant (k_s) | 1.31 s⁻¹ | Measures the rate of electron transfer at the electrode surface. acs.org |

This electrochemical demethylation represents a facile alternative to traditional chemical methods, which often require strong reagents like concentrated sulfuric acid or hydrogen iodide. acs.org The reaction mechanism is proposed to involve an initial electrochemical oxidation at the anode, followed by the demethylation on the graphitic surface and subsequent protonation and reduction of the intermediate. acs.org

Intramolecular and Intermolecular Interactions

Hydrogen Bonding Influences on Conformation and Reactivity

Intramolecular hydrogen bonding plays a crucial role in determining the conformation and reactivity of substituted phenols. In this compound, the presence of adjacent hydroxyl, amino, and methoxy groups allows for the formation of internal hydrogen bonds. These interactions can significantly stabilize specific conformations.

Studies on related aminophenol and methoxyphenol structures provide a framework for understanding these effects. For instance, in 2-methoxyphenol (guaiacol), an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the oxygen of the methoxy group. researchgate.net This interaction is strong enough that in non-hydrogen bonding solvents, the compound exists almost entirely in this hydrogen-bonded form. researchgate.net Computational studies at the B3LYP/6-31G(d,p) level of theory have quantified this interaction in 2-methoxyphenol, providing data on the geometry of the hydrogen bond.

| Parameter | Value | Reference |

|---|---|---|

| H-O Distance | 2.123 Å | researchgate.net |

| O-O Distance | 2.675 Å | researchgate.net |

| O-H-O Angle | 114.6° | researchgate.net |

| Bonding Energy (ΔHintra-HB) | 16.02 kJ mol⁻¹ | researchgate.net |

In linear aminoalcohols, which serve as a model for the interaction between amino and hydroxyl groups, the strength of the intramolecular hydrogen bond is dependent on the length of the carbon backbone separating the functional groups. ustc.edu.cn The formation of a six-membered ring, as would be possible in a compound like 3-aminopropanol, is particularly favorable for creating a strong intramolecular hydrogen bond. ustc.edu.cn For 5-Amino-2-methoxyphenol (B156534), it has been noted that the compound is stable at neutral pH and can form an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the amino group. biosynth.com Similarly, for 3-amino-4-methoxyphenol (B1628830), crystallographic analysis confirms the presence of intramolecular hydrogen bonding between the hydroxyl and amino groups, which stabilizes the molecular conformation. smolecule.com The amino group in this compound can also participate in hydrogen bonding with biological molecules, potentially modulating their activity.

Steric and Electronic Effects of Substituents on Reaction Outcomes

The reactivity of the this compound molecule is heavily influenced by the steric and electronic properties of its three substituents: the amino (-NH₂), methoxy (-OCH₃), and hydroxyl (-OH) groups. The relative positions of these groups on the aromatic ring dictate the outcomes of chemical reactions.

Electronic Effects: The amino and hydroxyl groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. The methoxy group is also an activating, ortho-, para-directing group. The combined electron-donating influence of these groups makes the aromatic ring particularly electron-rich and thus highly susceptible to electrophilic aromatic substitution. The electron-donating capacity of the methoxy group can enhance the stability of the compound in oxidative environments. In studies of related p-phenylenediamines, an electron-withdrawing methoxymethyl group was found to drive a faster coupling step with 3-aminophenol (B1664112) compared to analogs with electron-donating groups. researchgate.net

The interplay of these electronic and steric factors is crucial in synthetic applications. For example, in the synthesis of diaryl ethers from arylpalladium aryloxide complexes, both the electronic nature of substituents and the steric bulk of phosphine (B1218219) ligands significantly affect reaction rates and yields. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-Amino-2-methoxyphenol. These calculations provide insights into the distribution of electrons within the molecule, its stability, and its energetic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like this compound. DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to predict key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (HOMO-LUMO gap), and the distribution of electron density across the molecule.

The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For the related isomer, 3-amino-4-methoxyphenol (B1628830), DFT calculations with B3LYP and M06-2X functionals have shown HOMO energies ranging from -7.14 to -8.11 eV and LUMO energies from -0.79 to -1.82 eV, resulting in a significant HOMO-LUMO gap between 5.41 and 7.32 eV, which suggests high electronic stability. smolecule.com Such calculations for this compound would similarly elucidate its electronic characteristics. DFT can also be used to compare predicted reaction pathways with experimental kinetic data, helping to resolve discrepancies that may arise from factors like solvent effects not accounted for in gas-phase models.

Table 1: Representative DFT-Calculated Electronic Properties for Aminomethoxyphenol Isomers smolecule.com

| Property | 3-Amino-4-methoxyphenol | 4-Amino-3-methoxyphenol (B112844) |

| HOMO Energy (eV) | -7.34 | -7.28 |

| LUMO Energy (eV) | -1.82 | -1.79 |

| Dipole Moment (D) | 5.47 | 5.21 |

| Note: Data for isomers are provided to illustrate the type of information obtainable through DFT, as specific peer-reviewed data for this compound is not readily available. Calculations were performed using DFT methods. smolecule.com |

Ab Initio Methods for High-Accuracy Calculations

For higher accuracy, ab initio methods, which are based on first principles without empirical parameters, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and the high-accuracy G3 method have been applied to study the thermochemistry of methoxyphenol isomers. acs.org These calculations are valuable for verifying experimental data and providing reliable energetic information. acs.org While "serious" computational chemistry in the past often relied on ab initio methods, DFT has become a practical and widely used alternative for many applications. researchgate.net For complex systems, such as a Co(II) complex involving a ligand derived from 2-methoxyphenol, ab initio calculations are crucial for analyzing magnetic properties and electronic states. rsc.org A detailed ab initio study on this compound would provide benchmark data for its energetic and structural properties.

Conformational Analysis and Rotamer Studies

The flexibility of the amino and methoxy (B1213986) substituents on the phenol (B47542) ring gives rise to different spatial arrangements known as conformers or rotamers. Conformational analysis is essential for understanding how the molecule's shape influences its properties and interactions. Studies on the three positional isomers of methoxyphenol have revealed the existence of multiple rotamers for each. aip.org For 3-methoxyphenol (B1666288), the energy differences between conformers are relatively small (<0.15 eV). aip.org

In the case of the related compound 4-(2-Aminoethyl)-2-methoxyphenol, DFT calculations at the B3LYP/6-311++G(d,p) level identified three primary rotamers (anti, gauche, and eclipsed) arising from the rotation of the ethylamine (B1201723) side chain. The anti-conformer was found to be the most stable, stabilized by an intramolecular hydrogen bond. A similar computational investigation of this compound would identify its preferred conformations and the energy barriers between them, which is critical for understanding its behavior in different environments.

Reaction Mechanism Elucidation via Potential Energy Surface Mapping

Theoretical calculations can elucidate the mechanisms of chemical reactions by mapping the potential energy surface (PES). This involves identifying transition states and intermediates along a reaction coordinate, allowing for the determination of activation energies and the most favorable reaction pathways. For instance, DFT has been used to study the Brønsted acid-catalyzed addition of phenols to olefins, detailing the energy profile and the structure of transition states. pku.edu.cn

For complex reactions, such as the conversion of eugenol (B1671780) (a related methoxyphenol) into various chemicals, DFT has been used to map the PES for different reaction pathways, including bond scission and hydrogenation, to determine the most energetically favorable routes. researchgate.net Applying these methods to the reactions of this compound, such as its synthesis or degradation, would provide detailed mechanistic insights and could help in optimizing reaction conditions.

Prediction of Molecular Interactions and Reactivity Descriptors

The functional groups of this compound—the hydroxyl, amino, and methoxy groups—govern its molecular interactions. The amino and phenol groups are capable of participating in hydrogen bonding, which can significantly influence the molecule's interaction with other molecules, including biological targets. Reactivity descriptors, derived from quantum mechanical calculations, can predict the sites on the molecule that are most likely to engage in electrophilic or nucleophilic attacks.

Studies on related methoxyphenols have explored both intramolecular and intermolecular hydrogen bonds using spectroscopic and quantum-chemical methods, providing insight into how these interactions affect the compounds' properties. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. This method is instrumental in medicinal chemistry for screening potential drug candidates. For this compound, docking simulations using programs like AutoDock Vina could be performed to model its interaction with the active sites of enzymes, such as cytochrome P450, to predict its binding affinity and mode of interaction.

Docking studies on derivatives of aryl amino alcohols with the Plasmepsin II enzyme have successfully identified potential binding modes and energies, correlating with their observed biological activity. rasayanjournal.co.in Similarly, docking has been used to study the interaction of various novel heterocyclic compounds with enzymes like α-glucosidase and dihydrofolate reductase, providing insights into their inhibitory mechanisms. mdpi.comnih.gov Such simulations for this compound would be a critical step in evaluating its potential as a modulator of enzyme activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their biological activities or chemical properties. wikipedia.org These models are founded on the principle that the structure of a molecule dictates its activity, and they are instrumental in predicting the characteristics of new chemical entities. wikipedia.org The general form of a QSAR model can be expressed as:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

In the context of this compound and its derivatives, QSAR studies can be employed to predict a range of properties, including but not limited to, reactivity, toxicity, and chromatographic behavior. wikipedia.org The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, partitioning the data into training and testing sets, developing a mathematical model using statistical methods like multiple linear regression (MLR), and validating the model's predictive power. semanticscholar.orgmdpi.com

For instance, in studies involving similar phenolic compounds, various topological (2D) and conformational (3D) molecular descriptors are calculated. semanticscholar.org These descriptors can then be used to build statistically significant QSAR models that can predict the activity of new compounds before their synthesis, thereby guiding the design of molecules with desired properties. semanticscholar.orgresearchgate.net

Table 1: Key Steps in QSAR Model Development

| Step | Description |

| 1. Data Set Compilation | Gather a collection of chemical compounds with experimentally determined biological activity or properties. |

| 2. Descriptor Calculation | Compute a wide range of molecular descriptors that encode structural, physicochemical, and electronic features of the molecules. |

| 3. Data Preprocessing | Prepare the data for modeling, which may include normalization and removal of irrelevant descriptors. |

| 4. Model Building | Employ statistical or machine learning techniques to establish a mathematical relationship between the descriptors and the activity/property. |

| 5. Model Validation | Assess the statistical significance and predictive capability of the developed model using internal and external validation methods. researchgate.net |

| 6. Prediction | Utilize the validated model to predict the activity or property of new, untested compounds. mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions at an atomic level. imtm.cz These simulations can provide insights into the conformational changes, stability of ligand-protein complexes, and the nature of intermolecular interactions over time. imtm.cznih.gov

For a molecule like this compound, MD simulations can be particularly useful in understanding its interaction with biological targets. The process typically involves setting up a system containing the molecule of interest, often in a complex with a protein, solvated in a box of water molecules. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over a specific period. acs.org

Analysis of the simulation trajectory can reveal important information such as the root mean square deviation (RMSD) to assess the stability of the system, the radius of gyration (RoG) to understand the compactness of a protein, and the specific hydrogen bonds and hydrophobic interactions that stabilize a complex. rsc.org For example, in studies of similar compounds, MD simulations have been used to validate docking poses and to identify key amino acid residues responsible for binding affinity. imtm.cznih.gov

Table 2: Typical Analyses in Molecular Dynamics Simulations

| Analysis | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the system over time. rsc.org |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom or residue around its average position, highlighting flexible regions of the molecule or protein. |

| Radius of Gyration (RoG) | Represents the root mean square distance of the atoms from their common center of mass, providing a measure of the overall size and compactness of the structure. rsc.org |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, which are crucial for binding specificity. |

| Interaction Energy Calculation | Computes the binding free energy between the ligand and the protein, often using methods like MM/PBSA or MM/GBSA, to estimate the binding affinity. |

Spectroscopic Property Prediction from First Principles (e.g., NMR, XPS Chemical Shifts)

First-principles calculations, based on quantum mechanics, offer a powerful approach to predict the spectroscopic properties of molecules with high accuracy. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS) chemical shifts, providing valuable insights into the electronic structure and chemical environment of atoms within a molecule. uba.araip.org

For this compound, theoretical calculations can help in the interpretation of experimental spectra and in understanding the effects of its specific chemical structure, such as intramolecular hydrogen bonding. uba.ar For instance, ab initio calculations of ¹⁷O NMR chemical shieldings have been shown to reproduce experimental findings well for related methoxyphenols, providing a detailed analysis of the upfield shifts observed due to hydrogen bonding. uba.ar Similarly, computational studies can predict C1s and O1s XPS spectra, which are sensitive to the local chemical environment of carbon and oxygen atoms. researchgate.net

The combination of experimental measurements and theoretical calculations provides a comprehensive understanding of the molecule's properties. rsc.org For example, a study on 2-methoxyphenol demonstrated that the anti-syn conformer, which features an intramolecular hydrogen bond, is the most dominant, and its calculated ¹³C and ¹H NMR chemical shifts are in good agreement with experimental data. researchgate.net

Table 3: Predicted Spectroscopic Data for Related Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Method | Reference Compound |

| ¹⁷O (OH) | Upfield shift of 5-12 ppm due to proton donation in HB | Ab initio LORG | 2-methoxyphenol uba.ar |

| ¹³C | RMSD of 1.86 ppm (vs. experiment) | DFT | 2-methoxyphenol (AS conformer) researchgate.net |

| ¹H | RMSD of 0.27 ppm (vs. experiment) | DFT | 2-methoxyphenol (AS conformer) researchgate.net |

These theoretical approaches are invaluable for elucidating the structure-property relationships of this compound at a fundamental level.

Research on the Coordination Chemistry of this compound Remains Limited

An extensive review of available scientific literature reveals a significant gap in the specific area of coordination chemistry for the compound this compound (CAS No. 125708-66-9). While this compound is known and utilized in other areas, such as in the development of kinase inhibitors, its application as a precursor for ligands in metal complexation is not well-documented in published research.

In contrast, extensive research exists on the coordination chemistry of its isomers and related aminophenol derivatives. For instance, studies on Schiff bases derived from 3-aminophenol (B1664112), 2-aminophenol (B121084), and 5-amino-2-methoxyphenol (B156534) are prevalent. scispace.comscirp.orgresearchgate.netarabjchem.org These studies detail the synthesis of Schiff base ligands through condensation with various aldehydes and their subsequent complexation with a range of transition metal ions. scispace.comscirp.org They provide in-depth characterization of the resulting complexes, including their coordination modes, spectroscopic signatures, and molecular geometries. scirp.orgresearchgate.net

For example, Schiff bases prepared from 3-aminophenol and 2-hydroxy-3-methoxybenzaldehyde (B140153) have been shown to form stable, octahedral complexes with Mn(II) and Co(II), acting as tridentate ligands. scispace.comresearchgate.net Similarly, ligands derived from 2-aminophenol have been coordinated with Mn(II) and Fe(II) ions, forming complexes with a 1:1 metal-to-ligand ratio. scirp.org Research on 5-amino-2-methoxyphenol has also demonstrated its use in synthesizing Schiff base extractants for metal ions like copper and chromium. arabjchem.org

However, this body of work on related compounds cannot be directly extrapolated to this compound. The specific positioning of the amino, methoxy, and hydroxyl groups on the phenyl ring is critical and dictates the steric and electronic properties of the resulting ligand. This, in turn, influences its coordination behavior, the stability of the metal complexes, and their resulting geometries.

Without dedicated studies on this compound, a detailed and scientifically accurate article on its coordination chemistry, as per the requested outline, cannot be generated. The necessary experimental data on the synthesis of its specific ligands, their coordination modes, and the spectroscopic and structural details of their metal complexes are not available in the public domain.

Coordination Chemistry and Metal Complexation

Redox Behavior and Electrocatalytic Properties of Metal Complexes

The redox properties of metal complexes are fundamental to their potential applications in catalysis, sensing, and materials science. While direct and extensive research on the redox behavior and electrocatalytic properties of metal complexes specifically featuring the 3-Amino-2-methoxyphenol ligand is limited in publicly available literature, valuable insights can be drawn from studies on closely related Schiff base complexes. These analogues, which incorporate similar structural motifs like aminophenols and methoxy-substituted phenols, provide a strong basis for understanding the potential electrochemical characteristics of this compound complexes.

Research into Schiff base complexes derived from the condensation of 3-aminophenol (B1664112) and 2-hydroxy-3-methoxybenzaldehyde (B140153) reveals that these compounds are redox-active. researchgate.net The electrochemical behavior of such complexes, particularly with transition metals like manganese(II) and cobalt(II), has been investigated using techniques like cyclic voltammetry. These studies indicate that the metal center plays a crucial role in the observed redox processes.

For instance, studies on Mn(II) and Co(II) complexes with Schiff base ligands derived from 3-aminophenol show distinct redox waves, which are typically assigned to the M(II)/M(III) or M(II)/M(I) couples. The reversibility of these processes can vary, with some complexes exhibiting quasi-reversible or irreversible electron transfer, indicating that the electrochemical process may be coupled to chemical reactions or structural rearrangements of the complex. researchgate.netnih.gov

The following table summarizes the electrochemical data for Mn(II) and Co(II) complexes of a Schiff base ligand formed from 3-aminophenol and 2-hydroxy-3-methoxybenzaldehyde, which serves as a model for the potential behavior of this compound complexes. researchgate.net

| Complex | Anodic Peak Potential (Epa) (mV) | Cathodic Peak Potential (Epc) (mV) | ΔEp (mV) |

| [Mn(L)₂] | 560 | 400 | 160 |

| [Co(L)₂] | 890 | 780 | 110 |

| (Data derived from studies on Schiff base complexes of 3-aminophenol and 2-hydroxy-3-methoxybenzaldehyde) researchgate.net |

The electrocatalytic potential of complexes containing the methoxyphenol moiety has been demonstrated in the context of CO₂ reduction. An iron(III) complex incorporating a ligand derived from 2,2'-bipyridine (B1663995) and 2-methoxyphenol has been shown to electrocatalytically reduce carbon dioxide. chemrxiv.org This suggests that metal complexes of this compound could also be explored for their catalytic activity in important chemical transformations. The presence of both the amino and methoxy (B1213986) groups on the phenolate (B1203915) ring can influence the electron density at the metal center, thereby tuning its catalytic properties.

Furthermore, the core structure of this compound, 2-methoxyphenol (guaiacol), has been the subject of electrochemical studies, particularly its electrochemical demethylation. acs.org This inherent electrochemical reactivity of the ligand backbone could impart interesting electrocatalytic functionalities to its corresponding metal complexes. The redox behavior of these complexes is anticipated to be influenced not only by the central metal ion but also by the nature of the substituent groups on the aromatic ring, which can modulate the electronic properties of the ligand and, consequently, the redox potential of the metal center. nih.gov

Applications of 3 Amino 2 Methoxyphenol As a Chemical Intermediate and Building Block

Precursor in Organic Synthesis for Complex Molecules

3-Amino-2-methoxyphenol serves as a valuable starting material in the synthesis of more intricate molecules, including those with potential pharmaceutical applications. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted in multi-step synthetic sequences.

Synthesis of Substituted Phenylethanol Derivatives

While direct synthesis of substituted phenylethanol derivatives from this compound is not extensively documented in the provided results, the synthesis of analogous compounds such as 2-(3-Amino-5-methoxyphenyl)ethanol highlights the general strategies that could be employed. The synthesis of such derivatives often involves the reduction of a corresponding precursor. For instance, a common method is the reduction of a phenylglyoxal (B86788) or a substituted acetophenone. Another approach involves the Grignard reaction between a suitable Grignard reagent and an aldehyde or epoxide to introduce the ethanol (B145695) side chain.

General synthetic strategies for phenylethanol derivatives that could be adapted for this compound include:

Reduction of a carbonyl group: A corresponding acetyl group attached to the phenol (B47542) could be reduced to the ethanol functionality.

Ring opening of an epoxide: A corresponding epoxide could be opened by a nucleophile to yield the phenylethanol structure.

Integration into Heterocyclic Ring Systems

The amino and phenol functionalities of this compound make it an ideal candidate for the construction of heterocyclic rings, which are core structures in many biologically active compounds. The amino group can act as a nucleophile in condensation reactions with carbonyl compounds or can be diazotized to form a reactive diazonium salt for subsequent cyclization reactions. The adjacent hydroxyl group can also participate in cyclization reactions, leading to the formation of various oxygen- and nitrogen-containing heterocyclic systems. For example, aminophenols are known precursors for the synthesis of benzoxazoles, phenoxazines, and other related heterocyclic structures.

Research has demonstrated the use of similar aminophenol structures in the synthesis of complex heterocyclic systems. For instance, derivatives of 2-amino-6-methoxy benzothiazole (B30560) have been used to create pyrazoline, pyridine, pyrimidine, and thiazine (B8601807) derivatives through multi-step reactions involving the formation of chalcones and subsequent cyclization with various reagents. nveo.org Similarly, substituted 2-methoxyphenol derivatives have been used to synthesize 1,2,4-triazole (B32235) compounds. uobaghdad.edu.iq

Role in Materials Science

The reactivity of this compound also lends itself to applications in materials science, where it can be incorporated into polymers or used as a precursor for functional materials like dyes and pigments.

Monomer or Modifier in Polymer Synthesis and Modification

The presence of both an amino and a hydroxyl group allows this compound to act as a monomer in polymerization reactions. It can participate in condensation polymerizations to form polyesters, polyamides, or polyurethanes. The aromatic nature of the compound can enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, it can be used to modify existing polymers by grafting it onto the polymer backbone, thereby introducing new functionalities and altering the polymer's properties. For example, some aminophenol derivatives have been investigated for preventing polymer scale formation. parkwayscientific.com

Precursor for Functional Materials (e.g., Dyes, Pigments)

The aromatic amine structure of this compound makes it a suitable precursor for the synthesis of azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds (coupling components) to produce a wide range of colors. The methoxy (B1213986) and hydroxyl groups can act as auxochromes, modifying the color and improving the dye's fastness properties. While specific examples utilizing this compound were not found, related compounds like 3-amino-4-methoxyphenol (B1628830) are used as intermediates in the synthesis of azo dyes and other colorants. Additionally, various aminophenol derivatives are key components in oxidative hair dye formulations. google.comgoogle.com

Supramolecular Assembly Components

The ability of this compound to participate in hydrogen bonding through its amino and hydroxyl groups makes it a potential building block for supramolecular assemblies. These non-covalent interactions can lead to the formation of well-ordered, higher-level structures with unique properties. The specific arrangement of the functional groups on the aromatic ring can direct the formation of specific assembly motifs. For example, the self-assembly of similar phenolic compounds has been explored in the context of creating complex, nature-inspired molecular architectures.

Chemical Probes and Reagents in Biochemical Research (Focus on Chemical Application, not Biological Outcome)

The structural characteristics of this compound, featuring strategically positioned amino, hydroxyl, and methoxy functional groups, make it a valuable precursor for the synthesis of specialized reagents used in biochemical research. Its utility is primarily as a core scaffold that can be systematically modified to create more complex molecules with specific functionalities.